1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Overview
Description
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H14FN3 and a molecular weight of 219.26 g/mol . It is a member of the benzotriazole family, characterized by a triazole ring fused to a benzene ring, with a cyclohexyl group and a fluorine atom attached to the benzene ring
Preparation Methods
The synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole typically involves the reaction of cyclohexylamine with 6-fluoro-1,2,3-benzotriazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
Scientific Research Applications
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can be compared with other similar compounds, such as:
Benzothiazole: An aromatic heterocyclic compound with a similar structure but containing a sulfur atom instead of a nitrogen atom in the triazole ring.
Benzimidazole: Another related compound with a nitrogen atom in the ring, but with different substituents and properties.
Other Benzotriazoles: Various benzotriazole derivatives with different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a cyclohexyl group and a fluorine atom, which imparts distinct chemical and biological properties compared to other benzotriazole derivatives .
Biological Activity
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorine atom attached to the benzotriazole moiety. This structural configuration is believed to influence its interaction with biological targets.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclohexyl and fluorine substituents | Enhanced reactivity and biological profile |
1H-Benzotriazole | Basic benzotriazole structure | Versatile scaffold for drug design |
5-Fluoro-1H-benzotriazole | Fluorinated benzotriazole | Enhanced biological activity due to fluorine |
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biological effects such as antimicrobial and anticancer properties. The compound's interactions often involve enzyme inhibition or receptor binding that mediates physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Effects : The compound demonstrated notable antibacterial activity against Staphylococcus aureus (including MRSA strains) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown efficacy against fungal pathogens:
- Fungal Inhibition : Studies reported MIC values ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger, indicating potential as an antifungal agent .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties:
- Cancer Cell Growth Inhibition : It has been observed to inhibit cancer cell growth effectively, potentially blocking the cell cycle at the G2/M phase . This indicates that further investigation into its use as a chemotherapeutic agent may be warranted.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Screening : A study evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth across multiple strains .
- Antifungal Efficacy : Another research effort focused on the antifungal properties of benzotriazoles. The findings highlighted the effectiveness of this compound against Candida species with low MIC values .
- Cancer Research : A recent study investigated the compound's effects on cancer cells and found it to induce apoptosis in certain cancer cell lines while inhibiting their proliferation .
Properties
IUPAC Name |
1-cyclohexyl-6-fluorobenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUIUJGNAZAOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742858 | |
Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-85-7, 389-44-6 | |
Record name | 1H-Benzotriazole, 1-cyclohexyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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